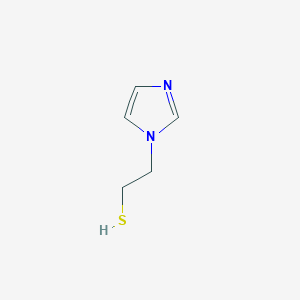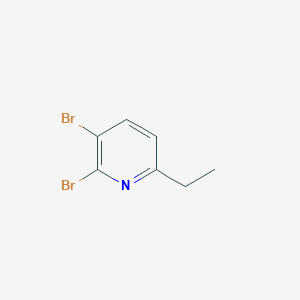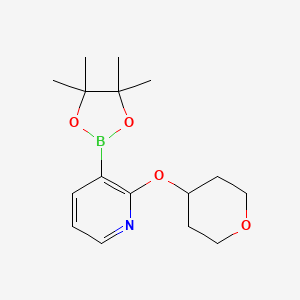![molecular formula C6H2ClIN2OS B13655428 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to an isothiazolo-pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Organic Synthesis: The compound is used as a building block for constructing more complex heterocyclic systems.
Biological Studies: Researchers use it to study the interactions of halogenated heterocycles with biological targets.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-4-bromoisothiazolo[5,4-c]pyridin-3(2H)-one
- 5-Chloro-4-fluoroisothiazolo[5,4-c]pyridin-3(2H)-one
- 5-Chloro-4-methylisothiazolo[5,4-c]pyridin-3(2H)-one
Uniqueness
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C6H2ClIN2OS |
|---|---|
分子量 |
312.52 g/mol |
IUPAC 名称 |
5-chloro-4-iodo-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H2ClIN2OS/c7-5-4(8)3-2(1-9-5)12-10-6(3)11/h1H,(H,10,11) |
InChI 键 |
YHPUKAUIQMMPNA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=N1)Cl)I)C(=O)NS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


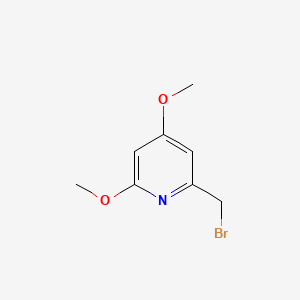
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)

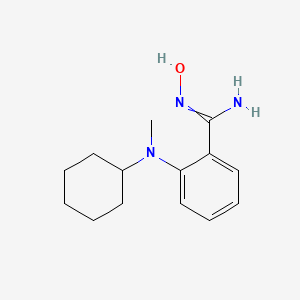
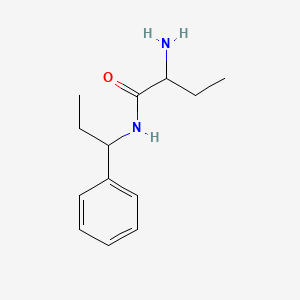
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)

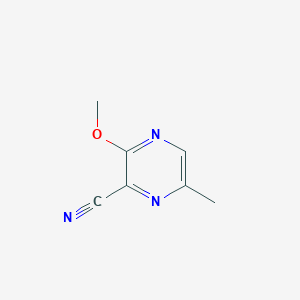
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
